MGH-CP1

Vue d'ensemble

Description

MGH-CP1 est un inhibiteur puissant et sélectif de la palmitoylation de TEAD. Il présente une inhibition dose-dépendante et puissante de l'auto-palmitoylation de TEAD2 et TEAD4 in vitro avec des valeurs de CI50 de 710 nM et 672 nM, respectivement . Ce composé est principalement utilisé dans la recherche scientifique pour étudier la voie de signalisation Hippo, qui est cruciale pour le contrôle de la taille des organes et l'homéostasie tissulaire .

Mécanisme D'action

Target of Action

The primary targets of MGH-CP1, also known as N-[4-(adamantan-1-yl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide or 2-((1H-1,2,4-Triazol-5-yl)thio)-N-(4-(adamantan-1-yl)phenyl)acetamide, are the TEAD2 and TEAD4 transcription factors . These transcription factors bind to the transcription co-activators YAP/TAZ and control the transcriptional output of the Hippo pathway .

Mode of Action

This compound inhibits the auto-palmitoylation of TEAD2 and TEAD4 . It binds to the conserved lipid-binding pocket in TEAD2 and displaces palmitate binding . In cells, this compound maintains TEAD stability and TEAD-Vgll4 repressor complex and allosterically inhibits TEAD-YAP association and YAP-induced transcriptional activation .

Biochemical Pathways

This compound affects the Hippo pathway, a key regulator of organ size and tumorigenesis . By inhibiting the TEAD-YAP complex, this compound suppresses the transcriptional output of the Hippo pathway . This results in the suppression of Myc expression, inhibition of epithelial over-proliferation, and induction of apoptosis .

Pharmacokinetics

It is noted that this compound is orally active , suggesting that it has good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of TEAD-mediated transcription, blocking of cell over-proliferation, suppression of Myc expression, and induction of apoptosis . In addition, this compound treatment correlates significantly with YAP-dependency in a broad range of human cancer cells .

Action Environment

It is noted that this compound blocks yap-dependent liver overgrowth induced by liver-specific lats1/2 deletion in mice and inhibits xenograft tumor growth of human uveal melanoma cells in vivo . This suggests that the compound’s action may be influenced by the specific cellular and tissue environments in which it is applied.

Analyse Biochimique

Biochemical Properties

MGH-CP1 plays a crucial role in biochemical reactions by interacting with TEAD transcription factors . It binds to the conserved lipid-binding pocket in TEAD2 and displaces palmitate binding . This interaction inhibits the autopalmitoylation of TEAD, a process that is essential for TEAD protein stability and transcriptional activation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It can decrease the palmitoylation levels of endogenous or ectopically expressed TEAD proteins in cells . When used in conjunction with Lats1/2 deletion, this compound can suppress Myc expression, inhibit epithelial over-proliferation, and induce apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with TEAD transcription factors. This compound binds to the conserved lipid-binding pocket in TEAD2 and displaces palmitate binding . This displacement inhibits the autopalmitoylation of TEAD, a process that is essential for TEAD protein stability and transcriptional activation .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, this compound exhibits dose-dependent and potent inhibition of TEAD2/4 auto-palmitoylation in vitro

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, this compound (75mg/kg; PO; daily, for 2 weeks) inhibits the palmitoylation of TEAD proteins in the intestinal epithelium in wild-type mice

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de MGH-CP1 implique plusieurs étapes, notamment la préparation de composés intermédiaires et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse exacte et les conditions de réaction sont exclusives et ne sont pas divulguées publiquement en détail .

Méthodes de production industrielle

Les méthodes de production industrielle de this compound ne sont pas largement documentées. il est généralement produit dans des laboratoires de recherche dans des conditions contrôlées pour assurer une grande pureté et une grande constance .

Analyse Des Réactions Chimiques

Types de réactions

MGH-CP1 subit principalement des réactions d'inhibition où il se lie à la poche centrale de liaison des lipides des protéines TEAD, déplaçant le palmitate et inhibant l'auto-palmitoylation .

Réactifs et conditions courants

Les réactifs courants utilisés dans la synthèse et les réactions impliquant this compound comprennent des solvants organiques comme le diméthylsulfoxyde (DMSO) et divers catalyseurs pour faciliter les réactions .

Principaux produits formés

Le principal produit formé à partir de la réaction de this compound avec les protéines TEAD est le complexe protéique TEAD inhibé, qui a des niveaux de palmitoylation réduits .

Applications de recherche scientifique

This compound est largement utilisé dans la recherche scientifique pour étudier la voie de signalisation Hippo. Il a des applications dans :

Recherche sur le cancer : Inhiber la palmitoylation de TEAD pour étudier ses effets sur la prolifération et la survie des cellules cancéreuses.

Développement de médicaments : Développer de nouveaux agents thérapeutiques ciblant le complexe TEAD-YAP pour le traitement du cancer.

Biologie cellulaire : Comprendre le rôle des protéines TEAD dans la prolifération, la différenciation et l'apoptose des cellules.

Mécanisme d'action

This compound exerce ses effets en se liant à la poche centrale de liaison des lipides des protéines TEAD, en déplaçant le palmitate et en inhibant l'auto-palmitoylation . Cette inhibition empêche le complexe TEAD-YAP d'activer la transcription des gènes cibles impliqués dans la prolifération et la survie des cellules . Les cibles moléculaires comprennent TEAD2 et TEAD4, et les voies impliquées sont principalement la voie de signalisation Hippo .

Applications De Recherche Scientifique

MGH-CP1 is extensively used in scientific research to study the Hippo signaling pathway. It has applications in:

Cancer Research: Inhibiting TEAD palmitoylation to study its effects on cancer cell proliferation and survival.

Drug Development: Developing new therapeutic agents targeting the TEAD-YAP complex for cancer treatment.

Cell Biology: Understanding the role of TEAD proteins in cell proliferation, differentiation, and apoptosis.

Comparaison Avec Des Composés Similaires

Composés similaires

Composé 2 : Un autre inhibiteur de TEAD avec un mécanisme d'action similaire mais une affinité de liaison différente.

MSC-4106 : Un inhibiteur non covalent ciblant la poche de liaison des lipides de TEAD.

VT-105 : Un inhibiteur de TEAD avec une structure chimique différente mais des effets inhibiteurs similaires.

Unicité

MGH-CP1 est unique en raison de sa haute sélectivité et de sa puissance dans l'inhibition de l'auto-palmitoylation de TEAD2 et TEAD4. Il a été démontré qu'il était efficace dans des études in vitro et in vivo, ce qui en fait un outil précieux dans la recherche scientifique .

Propriétés

IUPAC Name |

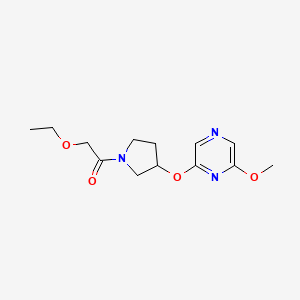

N-[4-(1-adamantyl)phenyl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4OS/c25-18(11-26-19-21-12-22-24-19)23-17-3-1-16(2-4-17)20-8-13-5-14(9-20)7-15(6-13)10-20/h1-4,12-15H,5-11H2,(H,23,25)(H,21,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUKXOVBCMOZQNC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)NC(=O)CSC5=NC=NN5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

896657-58-2 | |

| Record name | N-[4-(adamantan-1-yl)phenyl]-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl]acetamide](/img/structure/B2695323.png)

![3-(4-chlorophenyl)-1-(2,4-dichlorobenzyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2695324.png)

![N-{[6-(furan-2-yl)pyridin-3-yl]methyl}oxolane-2-carboxamide](/img/structure/B2695327.png)

![4-[methyl(phenyl)sulfamoyl]-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2695328.png)

![N-(1-cyanocyclohexyl)-2-[methyl-[1-(4-methylsulfonylphenyl)ethyl]amino]acetamide](/img/structure/B2695329.png)

![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(2-fluorophenyl)acetamide](/img/new.no-structure.jpg)

![Methyl 2-[2-(dimethylamino)ethyl]pyrrolidine-1-carboxylate](/img/structure/B2695340.png)